molecular formula C28H32O7 B190591 17-(Furan-3-yl)-6-hydroxy-4,4,8-trimethyl-3,7-dioxo-14,15-epoxyandrosta-1,5-dien-11-yl acetate CAS No. 10410-83-0

17-(Furan-3-yl)-6-hydroxy-4,4,8-trimethyl-3,7-dioxo-14,15-epoxyandrosta-1,5-dien-11-yl acetate

Cat. No. B190591
CAS RN: 10410-83-0
M. Wt: 480.5 g/mol
InChI Key: AJTULIWKBMDPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-(Furan-3-yl)-6-hydroxy-4,4,8-trimethyl-3,7-dioxo-14,15-epoxyandrosta-1,5-dien-11-yl acetate, also known as Fadrozole, is a non-steroidal aromatase inhibitor. It is a synthetic compound that is used in scientific research to study the mechanism of action of aromatase inhibitors and their potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound is utilized in various synthesis processes, demonstrating its versatility in forming complex chemical structures. For instance, 3-Trimethylsilyloxy-1-(furan-3-yl)butadiene, a related compound, has shown significant potential in reactions with dienophiles, leading to the creation of compounds with potential biological applications (Mironov et al., 2016). Moreover, the furan-3-yl group has been involved in the facile decarboxylative Claisen rearrangement, yielding heteroaromatic products, further indicating the compound's utility in complex organic synthesis (Craig et al., 2005).

Biological Significance and Potential Applications

The compound's derivatives have shown various biological activities, making them valuable for further pharmacological studies. For instance, derivatives of similar structures have been explored for their cytotoxicity against cancer cell lines, showing promising results (Phutdhawong et al., 2019). Additionally, the compound's framework has been utilized in the synthesis of molecules with unique biological properties, such as anti-digoxin agents indicating novel mechanisms of action (Deutsch et al., 2006).

properties

CAS RN

10410-83-0

Product Name

17-(Furan-3-yl)-6-hydroxy-4,4,8-trimethyl-3,7-dioxo-14,15-epoxyandrosta-1,5-dien-11-yl acetate

Molecular Formula

C28H32O7

Molecular Weight

480.5 g/mol

IUPAC Name

[6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-14,18-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-dien-9-yl] acetate

InChI

InChI=1S/C28H32O7/c1-14(29)34-17-12-26(5)16(15-8-10-33-13-15)11-19-28(26,35-19)27(6)21(17)25(4)9-7-18(30)24(2,3)22(25)20(31)23(27)32/h7-10,13,16-17,19,21,31H,11-12H2,1-6H3

InChI Key

AJTULIWKBMDPCJ-UHFFFAOYSA-N

SMILES

CC(=O)OC1CC2(C(CC3C2(O3)C4(C1C5(C=CC(=O)C(C5=C(C4=O)O)(C)C)C)C)C6=COC=C6)C

Canonical SMILES

CC(=O)OC1CC2(C(CC3C2(O3)C4(C1C5(C=CC(=O)C(C5=C(C4=O)O)(C)C)C)C)C6=COC=C6)C

Other CAS RN

10410-83-0

synonyms

NSC 302036;  13α,14β-Androsta-1,5-diene-3,7-dione, 14,15β-epoxy-17α-(3-furyl)-6,11α-dihydroxy-4,4,8-trimethyl-, 11-acetate (7CI);  (11α,13α,14β,15β,17α)-11-(Acetyloxy)-14,15:21,23-diepoxy-6-hydroxy-4,4,8-trimethyl-24-norchola-1,5,20,22-tetraene-3,7-dione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-(Furan-3-yl)-6-hydroxy-4,4,8-trimethyl-3,7-dioxo-14,15-epoxyandrosta-1,5-dien-11-yl acetate
Reactant of Route 2
17-(Furan-3-yl)-6-hydroxy-4,4,8-trimethyl-3,7-dioxo-14,15-epoxyandrosta-1,5-dien-11-yl acetate
Reactant of Route 3
17-(Furan-3-yl)-6-hydroxy-4,4,8-trimethyl-3,7-dioxo-14,15-epoxyandrosta-1,5-dien-11-yl acetate
Reactant of Route 4
17-(Furan-3-yl)-6-hydroxy-4,4,8-trimethyl-3,7-dioxo-14,15-epoxyandrosta-1,5-dien-11-yl acetate
Reactant of Route 5
17-(Furan-3-yl)-6-hydroxy-4,4,8-trimethyl-3,7-dioxo-14,15-epoxyandrosta-1,5-dien-11-yl acetate
Reactant of Route 6
Reactant of Route 6
17-(Furan-3-yl)-6-hydroxy-4,4,8-trimethyl-3,7-dioxo-14,15-epoxyandrosta-1,5-dien-11-yl acetate

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